- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472
Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)
91419-52-2 structure
Product Name:tert-butyl 4-cyanopiperidine-1-carboxylate
CAS-Nr.:91419-52-2
MF:C11H18N2O2
MW:210.272822856903
MDL:MFCD01861223
CID:61512
PubChem ID:253659839
Update Time:2025-06-07
tert-butyl 4-cyanopiperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Boc-4-Cyanopiperidine
- N-BOC-4-CYANO-PIPERIDINE
- TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE
- 1-N-BOC-4-CYANO-PIPERIDINE
- 1-N-BOC-PIPERIDINE-4-CARBONITRILE
- 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-CYANOPIPERIDINE, N-BOC PROTECTED
- 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester
- 1-tert-Butoxycarbonyl-4-cyanopiperidine
- N-Boc-piperidine-4-carbonitrile
- 1-Boc-4-cyapiperidine
- 1-N-Boc-4-cyanopiperidine
- MDL number MFCD,N-Boc-piperidine-4-carbonitrile
- N-BOC-4-cyanopiperidine
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 1-Boc-4-piperidinecarbonitrile
- 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- tert-Butyl 4-Cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester
- 4-CYANO-1-PIPERIDINE
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
- 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile
- 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester
- N-tert-Butoxycarbonyl-4-cyanopiperidine
- N-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- DB-013820
- AC-1039
- PB12957
- BCP22787
- N-Boc 4-cyanopiperidine
- SCHEMBL311155
- 1-tert-butyloxycarbonyl-4-cyanopiperidine
- N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine
- J-524698
- 1-N-Boc-4-Cyano Piperidine
- F1915-8765
- AKOS005137876
- B66757
- 91419-52-2
- 4-Cyanopiperidine-1-carboxylic acid t-butyl ester
- ZX6CEW6MVB
- AS-5646
- Z409418784
- DTXSID10363890
- CS-D0644
- 1-(t-Butoxycarbonyl)-4-cyanopiperidine
- BCP9000046
- 4-cyanopiperidin-1-carboxylic acid tert-butyl ester
- 4-cyano-1-t-butoxycarbonylpiperidine
- 1-BOC-4-cyano-piperidine
- EN300-40306
- MFCD01861223
- B3962
- 4-cyano-1-boc piperidine
- SY002521
- UQADQTBQNVARAP-UHFFFAOYSA-N
- N-Boc-piperidine-4-carbonitrile, 97%
- tert-butyl 4-cyanopiperidine-1-carboxylate
-
- MDL: MFCD01861223
- Inchi: 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
- InChI-Schlüssel: UQADQTBQNVARAP-UHFFFAOYSA-N
- Lächelt: N#CC1CCN(C(OC(C)(C)C)=O)CC1
Berechnete Eigenschaften
- Genaue Masse: 210.13700
- Monoisotopenmasse: 210.137
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 277
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.3
- Topologische Polaroberfläche: 53.3
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.07
- Schmelzpunkt: 60.0 to 64.0 deg-C
- Siedepunkt: 325.3±35.0 °C at 760 mmHg
- Flammpunkt: 150.5℃
- Brechungsindex: 1.488
- PSA: 53.33000
- LogP: 2.09498
- Löslichkeit: Nicht bestimmt
tert-butyl 4-cyanopiperidine-1-carboxylate Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302,H319,H400
- Warnhinweis: P273,P305+P351+P338
- Transportnummer gefährlicher Stoffe:3439
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36-50
- Sicherheitshinweise: S36-S36/37/39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R20/21/22
- Verpackungsgruppe:III
- Sicherheitsbegriff:6.1
- Gefahrenklasse:6.1
- PackingGroup:III
- Lagerzustand:0-10°C
tert-butyl 4-cyanopiperidine-1-carboxylate Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
tert-butyl 4-cyanopiperidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 696447-1G |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 1g |
¥514.29 | 2023-11-28 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0014-250g |
Tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 98% | 250g |
$355 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071968-25g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 95+% | 25g |
3072CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071968-5g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 95+% | 5g |
1006CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LU320-5g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 98% | 5g |
177CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LU320-25g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 98% | 25g |
472CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LU320-1g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 98% | 1g |
68CNY | 2021-05-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3962-5G |
1-tert-Butoxycarbonyl-4-cyanopiperidine |
91419-52-2 | >97.0%(GC) | 5g |
¥390.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007152-1g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 99% | 1g |
¥26 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007152-5g |
tert-butyl 4-cyanopiperidine-1-carboxylate |
91419-52-2 | 99% | 5g |
¥28 | 2024-05-21 |
tert-butyl 4-cyanopiperidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ; 16 h, 60 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt
Referenz
- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel chloride hexahydrate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 10 h, 100 °C
Referenz
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2, Organic Letters, 2020, 22(20), 7842-7847
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Cuprous iodide , Gold trichloride ; 0.1 MPa, rt; 24 h, 0.4 MPa, rt
Referenz
- Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature, ChemSusChem, 2022, 15(4),
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ; 18 h, 30 - 35 °C
Referenz
- Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts, Journal of Organic Chemistry, 2016, 81(16), 7308-7313
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane , Water ; 24 h, rt
Referenz
- Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis, Chemical Communications (Cambridge, 2016, 52(41), 6793-6796
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Ammonium bicarbonate , Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ; 23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
Referenz
- Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles, Journal of the American Chemical Society, 2015, 137(18), 5875-5878
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
Referenz
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis, Organic Letters, 2019, 21(5), 1368-1373
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 12 h, 25 °C
Referenz
- Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice, ARKIVOC (Gainesville, 2019, (3), 1-18
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referenz
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referenz
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
Referenz
- Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-one, Chemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ; 2 min; 2 h, rt
Referenz
- The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl Iodides, ACS Catalysis, 2023, 13(7), 4985-4991
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C
Referenz
- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO", Synlett, 2011, (15), 2223-2227
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Referenz
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature, Journal of the American Chemical Society, 2015, 137(43), 13902-13907
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Referenz
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature, Journal of the American Chemical Society, 2015, 137(43), 13902-13907
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic anhydride
1.2 Reagents: Trifluoroacetic anhydride
Referenz
- Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, Chemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Diethylzinc , Zinc bromide Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide , Hexane ; 30 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Referenz
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines, Organic Letters, 2021, 23(16), 6242-6245
tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials
- 2-methylpropyl chloroformate
- Di-tert-butyl dicarbonate
- piperidine-4-carboxamide
- Boc-Inp-OH
- Borate(1-),tetrafluoro-
- Piperidine-4-carbonitrile
- N-Boc-4-bromopiperidine
- Tert-butyl 4-iodopiperidine-1-carboxylate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- Tetrabutylammonium bromide
- potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
- p-Toluenesulfonyl cyanide
- Tert-butyl 4-chloropiperidine-1-carboxylate
- Cyanide
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
- trimethylsilanecarbonitrile
tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products
tert-butyl 4-cyanopiperidine-1-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
Bestellnummer:A904685
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:18
Preis ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:91419-52-2)N-BOC-4-氰基哌啶
Bestellnummer:LE1690264
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:33
Preis ($):discuss personally
Email:18501500038@163.com
tert-butyl 4-cyanopiperidine-1-carboxylate Verwandte Literatur
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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